N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide
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Overview
Description
N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound with a unique structure that includes a cycloheptyl group, a purine ring, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the introduction of the cycloheptyl group, and the attachment of the propanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylbenzylidene)acetohydrazide
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group and propanamide moiety differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C17H25N5O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-cycloheptyl-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C17H25N5O3/c1-20-15-14(16(24)21(2)17(20)25)22(11-18-15)10-9-13(23)19-12-7-5-3-4-6-8-12/h11-12H,3-10H2,1-2H3,(H,19,23) |
InChI Key |
NADBFSRKGYHUBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
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